molecular formula C7H9NO B1658733 N-(m-Tolyl)hydroxylamine CAS No. 620-25-7

N-(m-Tolyl)hydroxylamine

Cat. No.: B1658733
CAS No.: 620-25-7
M. Wt: 123.15 g/mol
InChI Key: QITLDCYUPWIQCI-UHFFFAOYSA-N
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Description

N-(m-Tolyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a tolyl group The tolyl group is a derivative of toluene, specifically the meta isomer, where the hydroxylamine group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(m-Tolyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, m-nitrotoluene can be reduced using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid to yield this compound. Another method involves the reaction of m-toluidine with hydroxylamine-O-sulfonic acid under controlled conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. Catalytic hydrogenation is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where m-nitrotoluene is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(m-Tolyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds or nitro compounds depending on the oxidizing agent and conditions.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(m-Tolyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(m-Tolyl)hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and metal ions, through its hydroxylamine group. This interaction can lead to the inhibition of enzyme activity or the formation of coordination complexes, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylhydroxylamine: Similar structure but with a phenyl group instead of a tolyl group.

    N-Benzylhydroxylamine: Contains a benzyl group in place of the tolyl group.

    N-(p-Tolyl)hydroxylamine: Para isomer of N-(m-Tolyl)hydroxylamine.

Uniqueness

This compound is unique due to the position of the tolyl group, which influences its reactivity and interaction with other molecules. The meta position of the tolyl group can lead to different steric and electronic effects compared to the para or ortho isomers, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

N-(3-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITLDCYUPWIQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211036
Record name Benzenamine, N-hydroxy-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-25-7
Record name N-Hydroxy-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, N-(m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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